molecular formula C11H8F3N5O2 B3001219 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine CAS No. 351858-26-9

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine

Cat. No.: B3001219
CAS No.: 351858-26-9
M. Wt: 299.213
InChI Key: YMLHIHBMLPYMIG-UHFFFAOYSA-N
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Description

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)aniline with 2,4-dichloropyrimidine in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine involves its interaction with specific molecular targets. The nitro group and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-nitro-3-(trifluoromethyl)phenylamine: Shares the trifluoromethylphenyl group but differs in the position of the nitro group.

    2-amino-5-nitro-4-(trifluoromethyl)phenol: Similar functional groups but different core structure.

    N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Contains trifluoromethyl and nitro groups but in a different arrangement

Uniqueness

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is unique due to its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)17-9-8(19(20)21)5-16-10(15)18-9/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLHIHBMLPYMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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